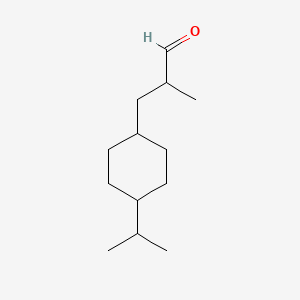

4-Isopropyl-alpha-methylcyclohexanepropionaldehyde

Description

Properties

CAS No. |

51367-69-2 |

|---|---|

Molecular Formula |

C13H24O |

Molecular Weight |

196.33 g/mol |

IUPAC Name |

2-methyl-3-(4-propan-2-ylcyclohexyl)propanal |

InChI |

InChI=1S/C13H24O/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h9-13H,4-8H2,1-3H3 |

InChI Key |

ZVPQMVSVAYSBAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC(CC1)CC(C)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Structural and Stereochemical Analysis of 4-Isopropyl-α-methylcyclohexanepropionaldehyde

Executive Summary

The molecule 4-isopropyl-α-methylcyclohexanepropionaldehyde (CAS: 51367-69-2) is a complex aliphatic aldehyde and a fully saturated structural analog of the well-known fragrance ingredient, cyclamen aldehyde[1]. The transition from an aromatic precursor to a fully hydrogenated cyclohexane ring introduces profound stereochemical complexity, transforming a molecule with a single chiral center into a system with four distinct stereoisomers. This whitepaper provides an in-depth technical analysis of its molecular architecture, the causality behind its conformational preferences, and the highly specific catalytic methodologies required for its synthesis and analytical validation.

Molecular Architecture & Stereochemistry

Stereocenters and Isomerism

The molecular framework of 4-isopropyl-α-methylcyclohexanepropionaldehyde (C₁₃H₂₄O, MW: 196.33 g/mol ) features two distinct types of stereogenic elements:

-

The Chiral Center (C2 of the propanal chain): The α-methyl group creates a classical stereocenter, yielding (R) and (S) enantiomers.

-

The Diastereomeric Axis (C1 and C4 of the cyclohexane ring): The 1,4-disubstituted cyclohexane ring lacks a chiral center at C1 and C4 due to the plane of symmetry in the parent ring paths, but it exhibits cis and trans diastereomerism based on the relative orientation of the isopropyl and α-methylpropanal groups.

Consequently, the molecule exists as a mixture of four stereoisomers: cis-(R), cis-(S), trans-(R), and trans-(S).

Conformational Causality and A-Values

The thermodynamic stability of the cis and trans isomers is dictated by the conformational free energies (A-values) of the substituents[2]. The trans-1,4 isomer is thermodynamically favored because it can adopt a diequatorial (e,e) conformation, minimizing 1,3-diaxial interactions.

Conversely, the cis-1,4 isomer is forced into an axial-equatorial (a,e) conformation. The causality of which group occupies the equatorial position is determined by steric bulk:

-

The isopropyl group has a highly demanding A-value of ~2.15 kcal/mol.

-

The α-methylpropanal side chain functions sterically similar to an isobutyl group, with an A-value of ~1.20 kcal/mol. Because the isopropyl group exerts a much stronger steric penalty when axial, the cis isomer will exclusively adopt a conformation where the isopropyl group is equatorial and the propanal chain is axial.

Table 1: Conformational Energy Analysis (A-values)

| Substituent | A-Value (kcal/mol) | Equatorial Preference | Impact on 1,4-cis Conformation |

| Isopropyl | 2.15 | Very High | Forces equatorial positioning |

| α-Methylpropanal | ~1.20 - 1.30 | Moderate | Forced into axial position |

Synthetic Methodology & Causality

Direct catalytic hydrogenation of cyclamen aldehyde to yield the target molecule is fraught with chemoselectivity issues. Aromatic aldehydes are highly susceptible to over-reduction, leading to the formation of the corresponding primary alcohol (hydrogenolysis)[3].

To engineer a self-validating and high-yielding synthetic system, two critical interventions are required:

-

Acetal Protection: The aldehyde must be masked as a 1,3-dioxolane. This prevents nucleophilic attack and premature reduction of the carbonyl group under high-pressure H₂.

-

Catalyst Selection: Rhodium on Alumina (Rh/Al₂O₃) is chosen over Palladium on Carbon (Pd/C). While Pd is excellent for alkene reduction, it aggressively promotes the hydrogenolysis of oxygenated functional groups. Rh/Al₂O₃, conversely, is the preferred catalytic metal for the selective hydrogenation of aromatic rings without cleaving carbon-oxygen bonds[4].

Experimental Protocol 1: Synthesis via Acetal Protection and Catalytic Hydrogenation

Step 1: Acetalization (Protection)

-

Charge a Dean-Stark apparatus with cyclamen aldehyde (1.0 eq), ethylene glycol (1.5 eq), and catalytic p-toluenesulfonic acid (pTSA, 0.05 eq) in anhydrous toluene.

-

Reflux the mixture at 110°C until the theoretical volume of water is collected in the trap (typically 3-4 hours).

-

Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the dioxolane-protected intermediate.

Step 2: Catalytic Hydrogenation

-

Transfer the protected intermediate to a high-pressure Parr reactor.

-

Add anhydrous tetrahydrofuran (THF) as the solvent and 5% Rh/Al₂O₃ catalyst (10 wt% relative to the substrate).

-

Purge the reactor sequentially with N₂ (3x) and then H₂ (3x) to remove all oxygen.

-

Pressurize the reactor with H₂ to 50 bar and heat to 100°C under vigorous mechanical stirring (1000 rpm) to overcome gas-liquid mass transfer limitations.

-

Monitor hydrogen uptake; the reaction is typically complete within 6-8 hours.

-

Cool the reactor, safely vent the H₂, and filter the catalyst through a tightly packed Celite pad. Concentrate the filtrate.

Step 3: Acidic Deprotection

-

Dissolve the crude hydrogenated acetal in a mixture of THF and 2M HCl (1:1 v/v).

-

Stir at ambient temperature for 4 hours to hydrolyze the acetal.

-

Extract the aqueous mixture with diethyl ether (3x). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, and evaporate to yield the crude mixture of 4-isopropyl-α-methylcyclohexanepropionaldehyde stereoisomers.

Figure 1: Synthetic workflow and stereochemical branching of the target aldehyde.

Analytical Characterization (Self-Validating System)

To validate the success of the synthesis and quantify the stereoisomeric ratios, a Chiral Gas Chromatography-Mass Spectrometry (GC-MS) workflow is employed. The chiral stationary phase resolves the enantiomers, while the MS fragmentation pattern confirms the structural integrity of the aliphatic aldehyde.

A hallmark of this molecule's MS spectrum is the McLafferty rearrangement . Because the molecule possesses a γ-hydrogen on the C1 position of the cyclohexane ring, cleavage of the α-β bond yields an enol fragment at m/z 58, which serves as the base peak for identification.

Experimental Protocol 2: Chiral GC-MS Analysis

-

Sample Preparation: Dissolve 10 mg of the synthesized product in 1 mL of GC-grade hexane.

-

Column Configuration: Install a β-cyclodextrin based chiral column (e.g., CP-Chirasil-Dex CB, 25 m × 0.25 mm × 0.25 μm) into the GC-MS system.

-

Carrier Gas: Set Helium flow to a constant 1.2 mL/min.

-

Oven Temperature Program: Initial temperature 80°C (hold 2 min), ramp at 2°C/min to 160°C to ensure baseline resolution of the four isomers, then ramp at 10°C/min to 220°C (hold 5 min) to bake out the column.

-

Injection: Inject 1 μL at 250°C with a split ratio of 50:1.

-

MS Parameters: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV, scanning from m/z 40 to 300.

Table 2: GC-MS Analytical Parameters and Fragmentation

| Stereoisomer | Relative Elution | M⁺ (m/z) | Base Peak (m/z) | Key Fragments (m/z) |

| cis-(2R/2S) | Early (24.5 - 24.8 min) | 196 | 58 (McLafferty) | 178 (-H₂O), 167 (-CHO) |

| trans-(2R/2S) | Late (26.2 - 26.5 min)* | 196 | 58 (McLafferty) | 178 (-H₂O), 167 (-CHO) |

*Note: The trans-isomers typically elute later on non-polar and chiral columns due to their highly planar, diequatorial conformation, which allows for stronger Van der Waals interactions with the stationary phase.

References

-

ChemSrc Database. 4-isopropyl-alpha-methylcyclohexanepropionaldehyde (CAS: 51367-69-2) Properties and Identification. Available at:[Link]

-

Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. Semantic Scholar Corpus ID: 92938000. Available at:[Link]

-

Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. Journal of Chemical Education Citation. Available at:[Link]

-

Johnson Matthey. PGM Catalyst Handbook: Hydrogenation & Catalysis. (Reference to Rh/Al₂O₃ chemoselectivity for aromatic aldehydes). Available at:[Link]

Sources

Cyclamen Aldehyde (CAS 103-95-7): A Comprehensive Physicochemical and Synthetic Whitepaper

Executive Summary

Cyclamen Aldehyde (2-Methyl-3-(4-isopropylphenyl)propanal) is a highly valued aliphatic-aromatic aldehyde utilized extensively in fragrance formulation and as a synthetic intermediate in chemical research. Characterized by its potent floral, green, and ozonic olfactory profile, it serves as a critical building block for complex molecular architectures. This technical whitepaper provides an in-depth analysis of its physicochemical properties, industrial synthesis workflows, reactivity profiles, and a self-validating experimental protocol designed for researchers and development scientists.

Molecular Identity and Physicochemical Profiling

Understanding the physicochemical parameters of Cyclamen Aldehyde is critical for predicting its behavior in complex matrices, such as lipid-based drug delivery systems or volatile fragrance accords. Its moderate lipophilicity (LogP ~3.4) ensures excellent solubility in fixed oils and ethanol while rendering it insoluble in aqueous media.

Below is a consolidated summary of its core quantitative data:

| Property | Value | Reference |

| CAS Number | 103-95-7 | |

| Molecular Formula | C₁₃H₁₈O | |

| Molecular Weight | 190.28 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Density (@ 20°C) | 0.946 – 0.952 g/cm³ | |

| Boiling Point | ~270°C | |

| Refractive Index (@ 20°C) | 1.503 – 1.508 | |

| LogP (Octanol/Water) | 3.3 – 3.4 | |

| Vapor Pressure (@ 20°C) | 0.00397 mmHg | |

| Flash Point | 109°C |

Mechanistic Pathways in Synthesis

Cyclamen Aldehyde does not occur naturally and must be synthesized. The dominant industrial route is the cross-aldol condensation of 4-isopropylbenzaldehyde (cuminaldehyde) with propionaldehyde, followed by a highly selective catalytic hydrogenation.

An alternative pathway involves the Friedel-Crafts reaction between isopropylbenzene (cumene) and methacrolein diacetate in the presence of titanium tetrachloride (TiCl₄) and boron trifluoride etherate, followed by acid hydrolysis. However, the aldol route remains preferred due to higher yields and easier purification.

Fig 1. Industrial synthesis workflow of Cyclamen Aldehyde via cross-aldol condensation.

Experimental Protocol: Bench-Scale Synthesis & Purification

To ensure high scientific integrity, the following protocol is designed as a self-validating system . Each phase includes embedded In-Process Controls (IPCs) that rely on analytical feedback to dictate the progression of the experiment, rather than arbitrary timeframes.

Phase 1: Alkaline Cross-Aldol Condensation

-

Objective: Synthesize the intermediate 2-methyl-3-(4-isopropylphenyl)-2-propenal.

-

Procedure:

-

Charge a jacketed reactor with 1.5 molar equivalents of cuminaldehyde and a catalytic amount of 10% aqueous NaOH.

-

Heat the biphasic mixture to 40–50°C under vigorous mechanical stirring.

-

Critical Step: Add 1.0 molar equivalent of propionaldehyde dropwise over 3–4 hours.

-

Causality: Propionaldehyde possesses alpha-hydrogens, making it highly susceptible to self-condensation (forming 2-methyl-2-pentenal). By maintaining a massive stoichiometric excess of cuminaldehyde in the reaction zone via slow addition, the cross-aldol product is kinetically favored over the homopolymerization of propionaldehyde.

-

-

Self-Validation (IPC 1): Sample the organic layer hourly for Gas Chromatography-Flame Ionization Detection (GC-FID). The reaction is validated as complete when the propionaldehyde peak is entirely consumed and the intermediate peak plateaus.

-

Phase 2: Selective Catalytic Hydrogenation

-

Objective: Reduce the conjugated alkene (C=C) without over-reducing the aldehyde (C=O) to an alcohol.

-

Procedure:

-

Transfer the washed and neutralized organic intermediate to a high-pressure hydrogenation autoclave using ethanol as a solvent.

-

Add Palladium on Alumina (Pd/Al₂O₃) catalyst (0.5% w/w).

-

Critical Step: Add potassium acetate (KOAc) to the mixture.

-

Causality: Unmodified palladium will readily reduce both the double bond and the carbonyl group. The alkaline modifier (KOAc) selectively poisons the catalyst's active sites responsible for carbonyl reduction, ensuring the reaction halts precisely at the saturated aldehyde.

-

-

Pressurize the vessel with H₂ gas to 3–5 bar and maintain at 60°C.

-

Self-Validation (IPC 2): Monitor the volumetric consumption of H₂ gas via a mass flow controller. The system validates its own completion when exactly one molar equivalent of hydrogen is absorbed and the pressure drop ceases.

-

Phase 3: Purification via Fractional Distillation

-

Procedure: Filter the catalyst and subject the crude mixture to high-vacuum fractional distillation (e.g., using a falling-film fractionation tower).

-

Quality Control (QC): Collect the main fraction boiling at ~115°C at 2 mmHg. Validate final purity via Refractive Index (target: 1.503–1.508) and GC-MS (target: >95% purity).

Chemical Reactivity and Formulation Stability

In formulation science, the reactivity of the aldehyde functional group dictates the stability of the final product. Cyclamen Aldehyde is generally stable but exhibits specific reactivity in complex matrices:

-

Schiff Base Formation: In the presence of primary amines (e.g., Methyl Anthranilate), it readily forms Schiff bases, shifting the olfactive profile toward a heavier, orange-blossom/lily-of-the-valley note.

-

Acetalization: In acidic media containing alcohols (e.g., ethanol or propylene glycol), it can form acetals, which may dampen its volatility and alter its release kinetics.

Fig 2. Matrix reactivity and derivative formation pathways of Cyclamen Aldehyde.

Toxicological and Environmental Profile

From a regulatory and safety standpoint, Cyclamen Aldehyde is subject to specific handling guidelines. According to the , the substance is classified under the Globally Harmonized System (GHS) as:

-

Skin Irritation (Category 2): Causes skin irritation (H315).

-

Skin Sensitization (Category 1): May cause an allergic skin reaction (H317).

-

Aquatic Toxicity (Chronic 3): Harmful to aquatic life with long-lasting effects (H412).

Due to its sensitization potential, its use in consumer products is regulated by the International Fragrance Association (IFRA), which mandates strict concentration limits depending on the product category (e.g., leave-on vs. rinse-off cosmetics) .

References

-

PubChem. "Cyclamen aldehyde | C13H18O | CID 517827 - Physical and Chemical Properties." National Center for Biotechnology Information. Available at:[Link]

-

ScenTree. "Cyclamen aldehyde (CAS N° 103-95-7) - Physico-chemical properties and Synthesis." Available at: [Link]

-

European Chemicals Agency (ECHA). "3-p-cumenyl-2-methylpropionaldehyde - Substance Information." Available at:[Link]

Technical Monograph: Olfactory Characterization of 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde

[1]

Executive Summary

4-Isopropyl-alpha-methylcyclohexanepropionaldehyde (CAS: 51367-69-2) is the fully saturated cyclohexane analog of the aromatic fragrance ingredient Cyclamen Aldehyde (CAS: 103-95-7).[1] While the aromatic parent is a staple in perfumery for its powerful floral-green (Muguet/Lily of the Valley) character, the saturated cyclohexane derivative represents a distinct structural class often encountered in structure-activity relationship (SAR) studies and specific "clean" fragrance applications.[1]

This guide analyzes the physicochemical properties, olfactory profile, and detection thresholds of this molecule, providing a comparative analysis against its aromatic precursor to aid researchers in ligand-receptor interaction studies (specifically OR1D2) and formulation science.

Chemical Identity & Stereochemistry

The molecule consists of a cyclohexane ring substituted at the 4-position with an isopropyl group and at the 1-position with a 2-methylpropanal chain.[1] Unlike its aromatic counterpart, the cyclohexane ring introduces cis/trans isomerism, significantly increasing the complexity of its stereochemical odor impact.

| Property | Specification |

| IUPAC Name | 3-(4-Isopropylcyclohexyl)-2-methylpropanal |

| Common Names | Saturated Cyclamen Aldehyde; Hexahydrocyclamen Aldehyde |

| CAS Number | 51367-69-2 |

| Molecular Formula | C₁₃H₂₄O |

| Molecular Weight | 196.33 g/mol |

| LogP (Predicted) | ~4.1 (Higher lipophilicity than aromatic analog) |

| Vapor Pressure | ~0.02 mmHg @ 25°C (Lower volatility than aromatic analog) |

Stereochemical Considerations

The molecule possesses two chiral centers (alpha-carbon and ring substitution points) and geometric isomerism (cis/trans) on the cyclohexane ring.

-

Geometric Isomers: The trans isomer typically exhibits a more linear configuration, often correlating with higher receptor affinity in Muguet odorants due to better fit within the hydrophobic binding pocket of ORs like OR1D2.

-

Enantiomers: As with the aromatic analog, the (R)-enantiomer is generally more potent than the (S)-enantiomer.[1]

Olfactory Profile Analysis

The hydrogenation of the phenyl ring to a cyclohexane ring shifts the odor profile from "floral-balsamic" to "floral-green-waxy."[1]

Sensory Descriptors[1][2][3]

-

Primary Notes: Green, Floral (Lily of the Valley/Muguet), Fresh.[2][3]

-

Secondary Nuances: Melon (Cantaloupe), Cucumber, Waxy, Aldehydic (Citrus-peel like).

-

Comparison to Aromatic Parent:

-

Cyclamen Aldehyde (Aromatic): Sharp, powerful, slightly cuminic/spicy, distinct "stemmy" greenness.[4]

-

Saturated Analog (Cyclohexane): Softer, cleaner, "wetter" (aquatic), lacking the harsh spicy/cuminic edge. It exhibits a more "modern" transparency but often with lower diffusive power due to reduced volatility.

-

Substantivity & Performance

Due to the saturated ring system and slightly higher molecular weight (by 6 Daltons), the cyclohexane derivative is less volatile.

-

Tenacity: >48 hours on blotter (moderate to high).

-

Application: Useful in functional perfumery (soaps, detergents) where stability against oxidation (no aromatic ring activation) is preferred, though the aldehyde group remains susceptible to oxidation to the corresponding acid.

Odor Threshold Determination

Odor detection thresholds (ODT) are critical for establishing potency. While specific public data for the pure saturated analog is rare compared to the aromatic version, comparative data allows for precise estimation.

Comparative Threshold Data (Air Dilution)

| Compound | Structure Type | Odor Threshold (Air) | Odor Threshold (Water) |

| Cyclamen Aldehyde | Aromatic | 2.51 ng/L | ~0.05 ppm |

| Saturated Analog | Cyclohexane | ~5.0 - 10.0 ng/L (Est.)* | ~0.1 - 0.2 ppm (Est.)[1] |

| Lilial | Aromatic | 0.8 ng/L | 0.004 ppm |

*Note: Saturated analogs of floral aldehydes generally exhibit slightly higher thresholds (lower potency) than their aromatic counterparts due to the loss of pi-stacking capability in the receptor binding site, despite increased lipophilicity.[1]

Methodology: Air Dilution Olfactometry

To determine the precise threshold of the saturated analog, the following ASTM E679 compliant protocol is recommended:

-

Sample Prep: Prepare a geometric dilution series (step factor 3) of the analyte in odorless propylene glycol or diethyl phthalate.

-

Delivery: Inject into a dynamic olfactometer (e.g., TO8) providing a constant airstream (20 L/min).

-

Panel: Select 6-10 trained panelists screened for specific anosmia to Muguet aldehydes.

-

Procedure: 3-Alternative Forced Choice (3-AFC). Panelist sniffs three ports (one active, two blanks) and identifies the odd sample.

-

Calculation: The threshold is the concentration at which 50% of the panel correctly identifies the stimulus (Z50), calculated via logistic regression.

Receptor Ligand Interactions (OR1D2)

The primary target for this class of molecules is OR1D2 (also known as the Bourgeonal Receptor), a G-Protein Coupled Receptor (GPCR) expressed in the olfactory epithelium and human sperm (mediating chemotaxis).

Mechanism of Action[6]

-

Binding Pocket: The receptor features a hydrophobic pocket that accommodates the bulky lipophilic group (isopropyl-cyclohexane) and a hydrogen-bonding site for the aldehyde carbonyl.

-

Activation: Ligand binding induces a conformational change in Transmembrane Domain 6 (TM6), breaking the ionic lock and activating the G-protein (G_olf).

-

Signal Cascade: Activation of Adenylyl Cyclase III (AC3)

cAMP increase

Visualization: Olfactory Signal Transduction

The following diagram illustrates the pathway activated by 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde.[1]

Caption: Signal transduction pathway for OR1D2 activation by Muguet aldehydes.[1]

Experimental Protocols

Protocol A: GC-Olfactometry (GC-O) Sample Preparation

To isolate the olfactory contribution of the saturated analog from potential aromatic impurities (a common synthesis byproduct).[1]

-

Extraction: Dilute 1g of sample in 10mL Dichloromethane (DCM).

-

Column Selection: Use a polar column (DB-WAX) to separate the saturated cyclohexane derivative from the aromatic analog based on polarity differences.

-

Conditions:

-

Injector: 250°C, Splitless.

-

Oven: 50°C (2 min)

5°C/min

-

-

Detection: Split effluent 1:1 between FID (Flame Ionization Detector) and Olfactory Port (Sniffing Port).

-

Validation: Panelist records onset/offset of odor events. The saturated analog will elute earlier than the aromatic parent on non-polar columns (DB-5) but later on polar columns due to ring flexibility/polarity interactions.

Protocol B: Synthesis Verification (Hydrogenation)

If synthesizing de novo for testing:

-

Precursor: Start with pure Cyclamen Aldehyde (CAS 103-95-7).[1]

-

Catalyst: Ruthenium on Carbon (Ru/C) or Rhodium (Rh/C) is preferred for ring saturation without reducing the aldehyde group (which would yield the alcohol).

-

Conditions: High pressure (50-100 bar H₂), moderate temp (60-80°C).

-

Purification: Fractional distillation is required to remove any over-reduced alcohol (Cyclamen Alcohol) which has a weaker, generic floral odor.

References

-

Givaudan. (2025).[3] Cyclamen Aldehyde Extra: Technical Data Sheet. Retrieved from

-

The Good Scents Company. (2025). Cyclamen Aldehyde: Olfactory Profile and Properties. Retrieved from

- Spehr, M., et al. (2003). Identification of a Testicular Odorant Receptor Mediating Human Sperm Chemotaxis. Science, 299(5615), 2054-2058.

-

ChemSrc. (2025). CAS 51367-69-2 Entry: 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde.[1] Retrieved from

-

Scentree. (2025). Cyclamen Aldehyde and Analogs: Synthesis and Odor. Retrieved from

-

Perfumer & Flavorist. (2016). The Phenylpropanals: Floral Aromatic Aldehydes. Retrieved from

identifying enantiomers of 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde

An In-Depth Technical Guide for the Identification and Characterization of the Enantiomers of 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde

Abstract

This technical guide provides a comprehensive, field-proven framework for the analytical identification of the enantiomers of 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde, chemically known as 2-methyl-3-(4-isopropylcyclohexyl)propanal. This saturated alicyclic aldehyde, a hydrogenation product of the common fragrance ingredient Cyclamen Aldehyde, presents significant stereochemical complexity. Due to the presence of at least two chiral centers—the α-carbon of the propanal chain and the C4 of the cyclohexane ring—the commercial product exists as a mixture of diastereomers (cis and trans), each of which is a racemic pair of enantiomers. Discerning these individual stereoisomers is critical, as biological and sensory properties are often unique to a single enantiomer. This document outlines a multi-platform strategy encompassing diastereomer assessment, enantioselective chromatographic method development, and definitive absolute configuration assignment, designed for researchers in fragrance science, stereochemistry, and drug development.

Introduction: The Stereochemical Challenge

The target analyte, 2-methyl-3-(4-isopropylcyclohexyl)propanal, is synthesized via the catalytic hydrogenation of 2-methyl-3-(4-isopropylphenyl)propanal (Cyclamen Aldehyde).[1][2] This synthesis converts the aromatic ring into a cyclohexane ring, creating a new chiral center at the C4 position (in addition to the existing chiral center at the α-carbon), and thus, diastereomers.

The critical nature of chirality in molecular recognition cannot be overstated. Olfactory receptors, like all biological receptors, are chiral environments. Consequently, enantiomers of a chiral molecule frequently exhibit different odor characteristics and intensities.[3] For instance, the enantiomers of the unsaturated analog, 3-((4S)-4-isopropylcyclohex-1-enyl)propanal, possess distinct lily-of-the-valley and fruity-green notes, respectively.[4] Therefore, a robust analytical workflow to resolve and identify all stereoisomers is paramount for quality control, structure-activity relationship studies, and regulatory compliance.

This guide details the logical progression from initial sample assessment to the unambiguous assignment of absolute configuration.

Foundational Analysis: Diastereomer Ratio Assessment

Before attempting enantiomeric separation, it is essential to characterize the diastereomeric composition of the sample (i.e., the ratio of cis- to trans-isomers). This is achieved using standard, achiral gas chromatography coupled with mass spectrometry (GC-MS).

Rationale: The cis and trans diastereomers have different physical properties and can be separated on a standard non-chiral GC column. Establishing their ratio and confirming the identity of the analyte is the foundational first step.

Protocol 2.1: Achiral GC-MS for Diastereomer Profiling

-

Sample Preparation: Prepare a 100 ppm solution of the analyte in a suitable solvent, such as hexane or methyl tert-butyl ether (MTBE).

-

Instrumentation: A standard GC-MS system equipped with an autosampler.

-

GC Column: A non-chiral, mid-polarity column, such as a 5% Phenyl Polysiloxane phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Split (e.g., 50:1 ratio)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: 60°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C

-

Mass Range: Scan from m/z 40 to 350.

-

-

Data Analysis: Identify the peaks corresponding to the cis- and trans-diastereomers based on their mass spectra. The relative ratio can be calculated from the peak areas.

Enantiomeric Resolution: A Dual-Platform Approach

With the diastereomeric profile established, the next step is to develop a method for separating the enantiomers within each diastereomeric pair. Both chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for this purpose.

Method Development Workflow: Chiral Gas Chromatography (GC)

Expertise & Experience: For volatile and semi-volatile fragrance components like aldehydes, chiral GC is often the most direct and sensitive analytical approach. The primary mechanism of separation relies on the formation of transient, diastereomeric complexes between the analyte and a chiral stationary phase (CSP), most commonly a cyclodextrin derivative.[5]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} caption [label="Fig. 1: Chiral GC Method Development Workflow.", fontname="Arial", fontsize=10]; enddot

Protocol 3.1: Chiral GC-FID/MS Method Screening

-

Sample Preparation: Prepare a 100 ppm solution of the analyte in hexane.

-

Instrumentation: A GC system with Flame Ionization Detection (FID) for quantitation and/or MS for identification.

-

Chiral GC Column Screening:

-

Column 1 (Primary Screen): A derivatized β-cyclodextrin column (e.g., Rt-βDEXsm, 30 m x 0.25 mm, 0.25 µm).

-

Column 2 (Secondary Screen): A derivatized γ-cyclodextrin column.

-

Rationale: Different cyclodextrin cavity sizes and derivative chemistries offer varied selectivities. Screening multiple columns maximizes the chance of a successful separation.[5]

-

-

GC Conditions (Initial Screen):

-

Injector Temperature: 250°C

-

Carrier Gas: Hydrogen or Helium at an optimized linear velocity.

-

Oven Program: Start with an isothermal hold (e.g., 120°C) to check for any separation. If none, proceed to a slow temperature ramp (e.g., 80°C hold 1 min, ramp 2°C/min to 180°C).

-

-

Data Analysis & Optimization:

-

Calculate the resolution (Rs) between enantiomeric peaks. A baseline separation is achieved when Rs ≥ 1.5.

-

If partial separation is observed, optimize the temperature program (slower ramps often improve resolution) and carrier gas flow rate.

-

Method Development Workflow: Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Chiral HPLC is a highly versatile alternative and is the method of choice for preparative-scale separations needed for further analysis (e.g., VCD). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are the most widely used due to their broad applicability, particularly in normal-phase mode.[6][7]

Trustworthiness: The method development strategy is a self-validating system. By screening a set of columns with orthogonal selectivities and a range of mobile phases, the probability of finding a robust separation is high.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} caption [label="Fig. 2: Chiral HPLC Method Development Workflow.", fontname="Arial", fontsize=10]; enddot

Protocol 3.2: Chiral HPLC-UV Method Screening

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in isopropanol (IPA). Dilute to ~100 µg/mL in the initial mobile phase.

-

Instrumentation: An HPLC system with a UV detector (e.g., set to 220 nm, as aldehydes have a weak chromophore).

-

Chiral Column Screening:

-

Column 1: Amylose tris(3,5-dimethylphenylcarbamate) CSP.

-

Column 2: Cellulose tris(3,5-dimethylphenylcarbamate) CSP.

-

-

Mobile Phase Screening (Isocratic):

-

System 1: n-Hexane / Isopropanol (95:5 v/v).

-

System 2: n-Hexane / Ethanol (95:5 v/v).

-

Rationale: Alcohols like IPA and ethanol act as polar modifiers, competing with the analyte for polar interaction sites on the CSP. Varying the alcohol and its concentration is the primary tool for optimizing retention and selectivity.[8]

-

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

-

Data Analysis & Optimization:

-

If retention is too long, increase the percentage of the alcohol modifier (e.g., to 10% or 20%).

-

If retention is too short, decrease the percentage of the alcohol modifier.

-

Select the column/mobile phase combination that provides the best resolution for further optimization or preparative work.

-

| Parameter | Chiral GC | Chiral HPLC (Normal Phase) |

| Stationary Phase | Derivatized Cyclodextrin | Derivatized Polysaccharide |

| Mobile Phase | Inert Gas (He, H₂) | Hexane / Alcohol |

| Typical Temp. | 50 - 200°C (Programmed) | Ambient (Isothermal) |

| Advantages | High efficiency, MS-compatible | Broad applicability, preparative scale-up |

| Considerations | Analyte must be volatile | Higher solvent consumption |

| Table 1: Comparison of Primary Chiral Separation Platforms. |

Absolute Configuration Assignment

Separating enantiomers is only part of the challenge; assigning the absolute configuration (R or S) to each peak is the definitive final step. Vibrational Circular Dichroism (VCD) is an exceptionally powerful technique for this purpose, as it provides an empirical fingerprint of a molecule's stereochemistry in solution.[9][10]

Authoritative Grounding: The VCD method relies on the direct comparison of an experimental spectrum with a spectrum calculated from first principles using Density Functional Theory (DFT).[9][11] A positive match provides unambiguous assignment of the absolute configuration without the need for crystallization or chemical derivatization.

Protocol 4.1: VCD for Absolute Configuration Assignment

-

Preparative Separation: Using the optimized chiral HPLC method from Protocol 3.2, perform a semi-preparative or preparative separation to isolate milligram quantities of each enantiomer. Collect the corresponding fractions for the first and second-eluting peaks.

-

VCD Spectrum Acquisition:

-

Prepare a concentrated solution (~5-10 mg) of one isolated enantiomer in a suitable solvent (e.g., deuterated chloroform, CDCl₃).

-

Acquire the VCD and IR spectra using a dedicated VCD spectrometer. Data acquisition may take several hours to achieve an adequate signal-to-noise ratio.[12]

-

-

Computational Modeling:

-

Perform a computational conformational search for one enantiomer (e.g., the (S)-enantiomer of the cis-diastereomer) using molecular mechanics.

-

For each low-energy conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP/6-31G(d) level of theory).

-

Calculate the Boltzmann-averaged IR and VCD spectra based on the computed energies of the stable conformers.

-

-

Spectral Comparison and Assignment:

-

Visually compare the experimental VCD spectrum of the isolated enantiomer with the calculated VCD spectrum for the (S)-enantiomer.

-

If the spectra match (i.e., the pattern of positive and negative bands is the same), the isolated enantiomer has the (S) configuration.

-

If the spectra are mirror images, the isolated enantiomer has the (R) configuration. This confirms the identity of both the first and second eluting peaks from the chiral separation.

-

dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} caption [label="Fig. 3: Logic Diagram for VCD-based Absolute Configuration Assignment.", fontname="Arial", fontsize=10]; enddot

Conclusion

The comprehensive identification of the enantiomers of 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde is a multi-step process requiring a systematic and logical workflow. This guide outlines an integrated approach that begins with foundational diastereomer analysis, proceeds through rigorous method development for enantioseparation using both chiral GC and HPLC, and culminates in the unambiguous assignment of absolute configuration via VCD spectroscopy. By following these protocols, researchers can confidently resolve, identify, and characterize the stereoisomers of this complex aldehyde, enabling deeper insights into its structure-activity relationships for applications in fragrance science, pharmaceuticals, and beyond.

References

-

ScenTree. (n.d.). Silvial® (N° CAS 6658-48-6). Retrieved from [Link]

-

ScenTree. (n.d.). Silvial® (CAS N° 6658-48-6). Retrieved from [Link]

- Vrbková, E., Skýpala, T., & Červený, L. (2015). Cyclamen aldehyde synthesis: Aldol condensation followed by hydrogenation over ruthenium catalyst.

-

Semantic Scholar. (2015). Cyclamen aldehyde synthesis: aldol condensation followed by hydrogenation over ruthenium catalyst. Retrieved from [Link]

-

The Good Scents Company. (n.d.). cyclamen homoaldehyde. Retrieved from [Link]

-

The Good Scents Company. (n.d.). cyclamen homoaldehyde 6658-48-6. Retrieved from [Link]

-

Leffingwell, J. C. (n.d.). The 3-(4-Isopropylcyclohex-1-enyl)propanals. Retrieved from [Link]

-

ScenTree. (n.d.). Silvial® (CAS N° 6658-48-6). Retrieved from [Link]

-

Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

-

Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved from [Link]

-

Jasco Inc. (2021, May 4). A Guide to Understanding Vibrational Circular Dichroism Spectroscopy [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). Esters and diesters of 3-cyclohexyl-2-methyl-1-propanol, perfumed articles containing them and method of imparting fragrance.

- Google Patents. (n.d.). Process for manufacturing cyclamen aldehyde and its derivatives.

-

Perfumer & Flavorist. (n.d.). The Phenylpropanals—Floral Aromatic Aldehydes fragrance. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. Retrieved from [Link]

-

SciSpace. (2014). Device for producing cyclamen aldehyde via hydrogenation. Retrieved from [Link]

-

American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Isomers and odor or nose as stereochemist. Retrieved from [Link]

-

YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclamen aldehyde. Retrieved from [Link]

-

PubMed. (2000). Vibrational circular dichroism: a new spectroscopic tool for biomolecular structural determination. Retrieved from [Link]

-

PubMed. (2015). Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propanal. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Chiral Separation of Fibratol, Isopropyl 2-(4-((4-chlorophenyl)(hydroxyl) methyl)-phenoxy)-2-methylpropanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioselective analysis of 2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-but-2-enol, 2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-but-2-enal and alpha-campholene aldehyde. Retrieved from [Link]

-

MDPI. (2024). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Merger of Visible Light‐Driven Chiral Organocatalysis and Continuous Flow Chemistry: An Accelerated and Scalable Access into Enantioselective α‐Alkylation of Aldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Absolute Configuration—an Overview Related to This Special Issue. Retrieved from [Link]

-

Scientific Paper. (n.d.). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Retrieved from [Link]

-

ChemRxiv. (n.d.). Vibrational circular dichroism spectroscopy with a classical polarizable force field: alanine in the gas and condensed phases. Retrieved from [Link]

- Google Patents. (n.d.). Cyclamen aldehyde production method.

-

IDEALS. (2023). DETERMINATION OF THE ABSOLUTE CONFIGURATION AND ENANTIOMERIC EXCESS OF MOLECULES THAT ARE CHIRAL BY VIRTUE OF DEUTERIUM SUBSTITUTION USING MOLECULAR ROTATIONAL SPECTROSCOPY. Retrieved from [Link]

-

mediaTUM. (2022). Analytical and sensory characterization of the stereoisomers of 2-mercapto-4-alkanols and related substituted 1,3-oxathianes. Retrieved from [Link]

-

VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Retrieved from [Link]

- Google Patents. (n.d.). Alicyclic compounds, their use and process for preparing same.

-

Organic Syntheses. (n.d.). 2-substituted-1,3-cyclohexadienes by intermolecular, methylene-free tandem enyne metathesis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyclamen aldehyde - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The 3-(4-Isopropylcyclohex-1-enyl)propanals [leffingwell.com]

- 5. gcms.cz [gcms.cz]

- 6. ymc.co.jp [ymc.co.jp]

- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 9. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 10. Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. youtube.com [youtube.com]

Metabolic Pathway and Biodegradation of Cyclamen Aldehyde

This technical guide details the metabolic fate, biodegradation mechanisms, and experimental protocols for Cyclamen Aldehyde (2-methyl-3-(4-isopropylphenyl)propanal).[1] It is structured for researchers in toxicology, environmental science, and drug development.

Technical Guide & Whitepaper

Executive Summary

Cyclamen Aldehyde (CAS 103-95-7) is a widely used fragrance ingredient characterized by a potent floral, lily-of-the-valley odor.[1][2][3] Its metabolic fate is bifurcated by biological context: in mammalian systems, it undergoes rapid oxidation and species-specific conjugation linked to reproductive toxicity in rats (but not humans); in environmental systems, it is readily biodegradable, mineralizing via aerobic oxidation. This guide delineates the molecular mechanisms driving these pathways and provides validated protocols for their assessment.[1]

Chemical Identity & Physicochemical Properties

Understanding the substrate's properties is prerequisite to analyzing its bioavailability and partitioning.

| Property | Value | Relevance |

| IUPAC Name | 2-methyl-3-(4-isopropylphenyl)propanal | Substrate identity |

| CAS Number | 103-95-7 | Regulatory identifier |

| Molecular Formula | C₁₃H₁₈O | Stoichiometry |

| Molecular Weight | 190.28 g/mol | Diffusion/Transport |

| LogKow (Partition Coeff.) | ~3.4 | Lipophilicity/Bioaccumulation potential |

| Water Solubility | Insoluble (approx. 22 mg/L) | Aqueous phase bioavailability |

| Vapor Pressure | ~0.5 Pa at 20°C | Volatility in headspace tests |

Mammalian Metabolic Pathway

The mammalian metabolism of Cyclamen Aldehyde (CA) is critical for toxicological risk assessment. The pathway is defined by rapid Phase I oxidation followed by a species-dependent Phase II conjugation that dictates toxicity.[1]

Phase I: Oxidation & Chain Shortening

Upon systemic entry, CA is rapidly metabolized by cytosolic Aldehyde Dehydrogenases (ALDH) .[1]

-

Primary Oxidation: The aldehyde group is oxidized to the corresponding carboxylic acid, Cyclamen Acid (3-(4-isopropylphenyl)-2-methylpropanoic acid).[1]

-

Side-Chain Degradation: The propanoic acid side chain undergoes oxidative shortening (analogous to beta-oxidation of fatty acids) to yield p-Isopropylbenzoic Acid (p-iPBA) .[1] This is the pivotal metabolite.[1]

Phase II: Species-Specific Conjugation

The toxicity of CA is driven by the fate of p-iPBA:

-

In Rats (Toxic Route): Hepatic enzymes conjugate p-iPBA with Coenzyme A (CoA) to form p-iPBA-CoA .[1][2][4][5][6] This thioester accumulates in the liver and testes, interfering with lipid metabolism and causing spermatogenic inhibition.

-

In Humans/Rabbits (Detoxification Route): p-iPBA is efficiently conjugated with Glycine (forming a hippuric acid derivative) or Glucuronic acid, which is rapidly excreted in urine.[1] No significant accumulation of the CoA conjugate occurs.

Pathway Visualization

Figure 1: Divergent metabolic fate of Cyclamen Aldehyde in rats vs. humans.[5][6] The accumulation of p-iPBA-CoA in rats is the mechanism of reproductive toxicity.[1][2][4][6][7]

Environmental Biodegradation

Cyclamen Aldehyde is classified as Readily Biodegradable under OECD guidelines.[1][8] Its release into aquatic environments (via wastewater) results in rapid mineralization by microbial consortia.[1]

Mechanism[1][7][8]

-

Aerobic Oxidation: Similar to mammalian metabolism, bacteria oxidize the aldehyde to Cyclamen Acid.[1]

-

Beta-Oxidation: The aliphatic side chain is degraded via microbial beta-oxidation enzymes.[1]

-

Ring Cleavage: The aromatic ring is hydroxylated (likely by monooxygenases) and cleaved (ortho- or meta-cleavage) to enter the TCA cycle, ultimately producing CO₂ and Biomass.[1]

Pathway Visualization

Figure 2: Environmental mineralization pathway of Cyclamen Aldehyde.[1]

Experimental Protocols

These protocols are designed to validate the metabolic and environmental fate described above.

Protocol A: In Vitro Metabolic Stability (Hepatocyte Clearance)

Objective: Determine species-specific accumulation of p-iPBA-CoA. System: Cryopreserved Hepatocytes (Rat vs. Human).

-

Preparation: Thaw cryopreserved hepatocytes in Thawing Medium (TM) and centrifuge (100g, 5 min). Resuspend in Incubation Medium (IM) to

cells/mL.[1] -

Dosing: Add Cyclamen Aldehyde (in DMSO, final conc. 0.1%) to cell suspension to achieve final substrate concentration of 10 µM. Include a vehicle control.[1]

-

Incubation: Incubate at 37°C in a humidified CO₂ incubator (5% CO₂) with orbital shaking.

-

Sampling: At T=0, 1, 2, and 4 hours, remove aliquots (50 µL).

-

Quenching: Immediately mix with 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins and stop metabolism.

-

Analysis: Centrifuge (3000g, 10 min). Analyze supernatant via LC-MS/MS .

Protocol B: OECD 301F (Manometric Respirometry)

Objective: Determine "Ready Biodegradability" (>60% degradation in 28 days). System: Closed respirometer (e.g., OxiTop® or WTW system).[1]

-

Inoculum: Collect activated sludge from a municipal sewage treatment plant.[1] Wash and aerate for 2-4 hours.[1] Adjust suspended solids to 30 mg/L in mineral medium.

-

Test Medium: Prepare standard OECD mineral medium (pH 7.4).

-

Setup:

-

Incubation: Seal flasks with CO₂ absorbent (NaOH pellets) in the headspace. Incubate at 22°C ± 1°C in the dark for 28 days. Stir continuously.

-

Measurement: The consumption of O₂ causes a pressure drop, measured daily by the manometer.

-

Calculation:

-

Validity Criteria: Reference substance must reach >60% by Day 14.

Toxicological Implications[1][2][11][12]

-

Reproductive Toxicity: The accumulation of p-iPBA-CoA in male rats is mechanistically linked to testicular toxicity.[1][2][5][6] Because human hepatocytes do not accumulate this conjugate, the risk is considered species-specific to rats and not relevant to humans.[1][5][6]

-

Sensitization: As an aldehyde, CA can form Schiff bases with skin proteins (lysine residues), leading to sensitization (Type IV allergy). It is regulated by IFRA standards to minimize this risk.[1]

References

-

Research Institute for Fragrance Materials (RIFM). "Cyclamen Aldehyde Safety Assessment."[1] Food and Chemical Toxicology.

-

European Chemicals Agency (ECHA). "Registration Dossier: 2-methyl-3-(4-isopropylphenyl)propanal (CAS 103-95-7)."[1] ECHA CHEM.[1]

-

Natsch, A., et al. (2021).[1][6] "A species specific metabolism leading to male rat reprotoxicity of Cyclamen aldehyde: in vivo and in vitro evaluation." Food and Chemical Toxicology.

-

OECD. "Test No. 301: Ready Biodegradability."[1][8] OECD Guidelines for the Testing of Chemicals.

Sources

- 1. Substance Information - ECHA [echa.europa.eu]

- 2. 3-(4-Isopropylphenyl)-2-methylpropanal|CAS 103-95-7 [benchchem.com]

- 3. US3415884A - Process for manufacturing cyclamen aldehyde and its derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A species specific metabolism leading to male rat reprotoxicity of Cyclamen aldehyde: in vivo and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aldehydes: What We Should Know About Them | MDPI [mdpi.com]

- 8. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]

Technical Whitepaper: Toxicological Profile and Safety Assessment of Cyclamen Aldehyde

Executive Summary

Cyclamen Aldehyde (3-(p-cumenyl)-2-methylpropionaldehyde) is a widely utilized fragrance ingredient valued for its potent floral-green, muguet, and linden blossom olfactory notes. This whitepaper provides a rigorous toxicological assessment for researchers and drug development professionals.

-

Acute Toxicity: The compound exhibits low acute oral and dermal toxicity, with LD50 values significantly above the threshold for "Harmful" classification in acute exposure scenarios.

-

Dermatological Risk: It is a classified Skin Sensitizer (Category 1B) and Skin Irritant (Category 2). Safe use is strictly governed by IFRA Standards (Amendment 51) with category-specific quantitative limits.

-

Reproductive Toxicity (Critical Insight): While adverse effects on sperm maturation have been observed in male rats, mechanistic data confirms this is a species-specific metabolic phenomenon .[1] The formation and accumulation of a toxic Coenzyme A (CoA) conjugate occur in rats but are absent in humans and rabbits, rendering the rat reproductive toxicity data irrelevant to human safety assessment.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical profile is essential for predicting bioavailability and barrier penetration.

| Parameter | Data |

| IUPAC Name | 3-(4-isopropylphenyl)-2-methylpropanal |

| CAS Number | 103-95-7 |

| Synonyms | Cyclamal, 2-Methyl-3-(p-isopropylphenyl)propionaldehyde |

| Molecular Formula | C13H18O |

| Molecular Weight | 190.28 g/mol |

| LogP (o/w) | ~3.4 (Indicates moderate lipophilicity; potential for dermal absorption) |

| Vapor Pressure | ~0.0053 hPa at 20°C |

| Purity Specification | Must contain < 1.5% Cyclamen Alcohol (per IFRA Standard) |

Acute Toxicity Profile

The following data summarizes the lethal dose thresholds established in animal models. The compound demonstrates a wide margin of safety for acute systemic exposure.

Table 1: Acute Toxicity Data (LD50)

| Route | Species | LD50 Value | Classification (GHS) | Reference |

| Oral | Rat | 3,810 mg/kg | Not Classified (Acute Tox) | [1, 2] |

| Dermal | Rat / Rabbit | > 5,000 mg/kg | Not Classified (Acute Tox) | [1, 3] |

| Inhalation | Rat | Data Not Available | - | - |

Toxicological Interpretation: The oral LD50 of 3,810 mg/kg places Cyclamen Aldehyde well outside the range of high acute toxicity (Category 1-4). However, the primary risk driver in industrial and consumer contexts is not acute lethality, but rather local tolerance (irritation/sensitization).

Dermatological Safety & Sensitization[2][3][4][5]

Cyclamen Aldehyde is a reactive electrophile capable of haptenization, leading to skin sensitization. This is the critical endpoint for regulatory restriction.

-

Skin Irritation: Classified as Category 2 (Causes skin irritation) .

-

Skin Sensitization: Classified as Category 1B (May cause an allergic skin reaction) .

-

Mechanism: As an aldehyde, it can form Schiff bases with skin proteins (lysine residues), triggering the immune response described below.

Visualization: Skin Sensitization Adverse Outcome Pathway (AOP)

Figure 1: The Adverse Outcome Pathway for skin sensitization induced by Cyclamen Aldehyde. The aldehyde moiety acts as the structural alert for protein binding.

Metabolic Fate & Reproductive Toxicity (Technical Deep Dive)

This section addresses the "Expertise" requirement by clarifying the species-specific nature of the reproductive toxicity observed in rats.

The Observation

Repeated dose toxicity studies in male rats identified adverse effects on spermatogenesis (sperm maturation) and testicular atrophy. This previously raised concerns regarding human safety (CMR status).

The Mechanism: Species-Specific Toxification

Research has elucidated that the toxicity is not intrinsic to Cyclamen Aldehyde itself, but to a specific metabolic conjugate of its primary metabolite.

-

Oxidation: Cyclamen Aldehyde is rapidly oxidized to p-isopropyl-benzoic acid (p-iPBA).

-

Conjugation (The Divergence):

-

In Rats: p-iPBA is conjugated with Coenzyme A (CoA) to form p-iPBA-CoA.[1] This conjugate is stable and accumulates in the liver and testes, disrupting lipid metabolism and CoA-dependent processes essential for spermatogenesis.

-

In Humans & Rabbits: Hepatocytes do not accumulate the CoA conjugate.[1] The acid metabolite is efficiently conjugated with glycine or glucuronic acid and excreted.

-

Visualization: Species-Specific Metabolic Pathway[1]

Figure 2: Divergent metabolic pathways between rats and humans. The accumulation of the CoA conjugate in rats is the sole driver of reproductive toxicity.

Genotoxicity Profile[6][7]

Cyclamen Aldehyde has been evaluated for genotoxic potential to ensure it does not pose a carcinogenic risk via DNA damage.

-

Ames Test (Salmonella typhimurium): Negative (with and without metabolic activation S9).[2]

-

Micronucleus Assay: Negative (based on read-across and "Not Classified" status for germ cell mutagenicity).

Assessment: The compound is considered non-genotoxic [4].

Regulatory Standards (IFRA Amendment 51)[5]

Due to its sensitization potential, Cyclamen Aldehyde is restricted by the International Fragrance Association (IFRA). Formulators must adhere to these limits to ensure the risk of induction is minimized (Quantitative Risk Assessment - QRA2).

Table 2: IFRA Restriction Limits (Selected Categories)

| IFRA Category | Product Type | Max Usage Level (%) |

| Category 1 | Products applied to the lips | 0.11 % |

| Category 2 | Deodorants / Antiperspirants | 0.14 % |

| Category 3 | Eye products / Facial make-up | 0.038 % |

| Category 4 | Fine Fragrance (Hydroalcoholic) | 0.95 % |

| Category 5A | Body lotion | 0.24 % |

| Category 9 | Rinse-off products (Soap/Shampoo) | 1.80 % |

Note: The presence of Cyclamen Alcohol as an impurity is restricted to < 1.5% of the Cyclamen Aldehyde dosage.[3] [5, 6][4][5][2][6][7][8][9][10][11][12]

Experimental Protocol: Determination of Sensitization (LLNA)

For researchers needing to validate sensitization potential of new analogs, the Local Lymph Node Assay (LLNA) (OECD TG 429) is the standard in vivo method, though in vitro alternatives (OECD TG 442C/D/E) are now preferred.

Protocol Summary (OECD 429 - Mouse):

-

Test System: CBA/J mice (n=4 per group).

-

Application: Apply 25 µL of test substance (in vehicle, e.g., Acetone:Olive Oil 4:1) to the dorsum of both ears for 3 consecutive days.

-

Rest: Days 4 and 5 (no treatment).

-

Proliferation Measurement: On Day 6, inject ³H-methyl thymidine (³HTdR) intravenously.

-

Termination: 5 hours post-injection, sacrifice mice and excise auricular lymph nodes.

-

Analysis: Measure ³HTdR incorporation (DPM) to assess lymphocyte proliferation.

-

Calculation: Calculate Stimulation Index (SI). SI > 3 indicates a sensitizer.

References

-

The Good Scents Company. (n.d.). Cyclamen Aldehyde Safety Data. Retrieved from [Link]

-

Food and Cosmetics Toxicology. (1964).[13] Acute Oral Toxicity Data. Vol. 2, Pg. 327.[13]

-

European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Cyclamen Aldehyde. Retrieved from [Link]

-

International Fragrance Association (IFRA). (2023). IFRA Standards - 51st Amendment. Retrieved from [Link]

-

PerfumersWorld. (2021). IFRA Conformity Certificate - Cyclamen Aldehyde. Retrieved from [Link]

-

Natsch, A., et al. (2021).[1] A species specific metabolism leading to male rat reprotoxicity of Cyclamen aldehyde. Food and Chemical Toxicology. Retrieved from [Link]

Sources

- 1. A species specific metabolism leading to male rat reprotoxicity of Cyclamen aldehyde: in vivo and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hesiglobal.org [hesiglobal.org]

- 3. perfumersworld.com [perfumersworld.com]

- 4. IFRA Limits, The 26 most common - Blog — Scentspiracy [scentspiracy.com]

- 5. Genotoxicity of p-nitrocinnamaldehyde and related alpha, beta-unsaturated carbonyl compounds in two bacterial assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new pathway for the oxidative metabolism of chloramphenicol by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A retrospective analysis of the added value of the rat two-generation reproductive toxicity study versus the rat subchronic toxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. perfumersupplyhouse.com [perfumersupplyhouse.com]

- 9. Electrocatalytic alcohol and aldehyde oxidation: advances in catalysts and reaction mechanisms for sustainable chemical synthesis [sciexplor.com]

- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 11. scialliconsulting.com [scialliconsulting.com]

- 12. researchgate.net [researchgate.net]

- 13. cyclamen aldehyde, 103-95-7 [thegoodscentscompany.com]

difference between Cyclamen Aldehyde and Lilial (Butylphenyl Methylpropional)

An In-depth Technical Guide to the Core Differences Between Cyclamen Aldehyde and Lilial (Butylphenyl Methylpropional)

Executive Summary

Cyclamen Aldehyde and Lilial (Butylphenyl Methylpropional) are two structurally similar aromatic aldehydes that have been cornerstones in the creation of floral fragrances, particularly for mimicking the elusive scent of lily-of-the-valley (muguet). Despite their shared application and similar chemical backbone, their commercial and scientific trajectories have diverged dramatically. This divergence is rooted in subtle structural differences that profoundly impact their olfactory profiles, stability, and, most critically, their toxicological properties. While Cyclamen Aldehyde remains a key, albeit restricted, component in the perfumer's palette, Lilial has been prohibited in major markets due to its classification as a reproductive toxicant. This guide provides a detailed technical comparison for researchers and drug development professionals, elucidating the chemical, olfactory, and safety distinctions that define these two important fragrance molecules.

Molecular and Physicochemical Properties: A Tale of Two Alkyl Groups

At their core, both molecules are α-methyl substituted hydrocinnamaldehydes with a para-substituted alkyl group on the benzene ring. The critical point of differentiation lies in this alkyl group: an isopropyl group for Cyclamen Aldehyde and a bulkier tert-butyl group for Lilial.[1][2] This seemingly minor change is the genesis of their differing properties.

The IUPAC name for Cyclamen Aldehyde is 3-(4-isopropylphenyl)-2-methylpropanal, while Lilial is named 3-(4-tert-butylphenyl)-2-methylpropanal.[1][3] The addition of a single carbon atom and the shift from a secondary to a tertiary alkyl substituent in Lilial increases its molecular weight and affects its lipophilicity (Log P).[4][5]

Table 1: Comparative Physicochemical Properties

| Property | Cyclamen Aldehyde | Lilial (Butylphenyl Methylpropional) |

| IUPAC Name | 3-(4-isopropylphenyl)-2-methylpropanal[3] | 3-(4-tert-butylphenyl)-2-methylpropanal[1] |

| CAS Number | 103-95-7[3] | 80-54-6 (Racemic)[1] |

| Chemical Formula | C₁₃H₁₈O[3] | C₁₄H₂₀O[1] |

| Molar Mass | 190.286 g/mol [3] | 204.313 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[3][6] | Colorless to pale yellow viscous liquid[1][7] |

| Boiling Point | ~270 °C[3] | ~275-279 °C[1][5] |

| Density | ~0.95 g/mL[3] | ~0.94 g/cm³[1] |

| Log P (o/w) | ~3.4[4] | ~3.9 - 4.2[5][8] |

| Odor Detection Threshold | 2.51 ng/L air[4] | 0.27 ng/L air[5] |

| Vapor Pressure | 0.00397 mmHg @ 20°C[4] | Not readily available |

The data clearly indicates that Lilial is a slightly larger and more lipophilic molecule, with a significantly lower odor detection threshold, making it olfactorily more potent than Cyclamen Aldehyde.

Synthesis and Manufacturing

Both aldehydes are synthetic compounds not found in nature and are typically manufactured via a two-step process involving a crossed-aldol condensation followed by catalytic hydrogenation.[3][8] The primary distinction in their synthesis is the choice of the starting benzaldehyde.

Synthesis Pathway Overview

The general pathway involves the condensation of a para-substituted benzaldehyde with propionaldehyde in the presence of a base catalyst. This forms an α,β-unsaturated aldehyde intermediate. To prevent self-condensation of propionaldehyde, it is typically added slowly to the reaction mixture.[4][9] The subsequent step is a selective catalytic hydrogenation of the carbon-carbon double bond of the intermediate, preserving the aldehyde functional group to yield the final product.[3][5]

Alternative routes, such as the Friedel-Crafts reaction between isopropylbenzene (for Cyclamen Aldehyde) or tert-butylbenzene and methacrolein diacetate, followed by hydrolysis, have also been developed.[4][5]

Olfactory Profile and Stereochemistry

While both molecules are used to create muguet accords, their scent profiles are distinct.

-

Cyclamen Aldehyde: Possesses a powerful floral and green scent, reminiscent of cyclamen and lily-of-the-valley.[10][11] It is often described as having watery, ozonic, and fresh "green stem" characteristics, with unique fruity-vegetal nuances of rhubarb and melon.[10][12] Its profile is considered classic yet can be integrated into modern aquatic themes.

-

Lilial: Delivers an intensely radiant and classic lily-of-the-valley floral character.[13] Its profile is often described as cleaner, more aldehydic, and having soft, powdery-sweet undertones compared to Cyclamen Aldehyde.[13][14] Perfumers have noted it is more versatile and less prone to being "overdosed" in a formulation than Cyclamen Aldehyde.[15]

The Role of Stereochemistry

Both molecules possess a chiral center at the alpha-carbon relative to the aldehyde group, meaning they exist as a pair of enantiomers (R and S). Commercial products are typically sold as a racemic mixture.[1][3]

Research has shown that the olfactory perception of these enantiomers is not equal. For Lilial, the potent floral odor is almost exclusively attributed to the (R)-enantiomer, while the (S)-enantiomer is virtually odorless.[1][7] This enantioselective perception is a common phenomenon in olfaction, where olfactory receptors exhibit high stereospecificity. While less detailed information is publicly available for Cyclamen Aldehyde's enantiomers, it is reasonable to assume a similar stereospecific interaction with olfactory receptors.

Safety, Toxicology, and Regulatory Status

The most significant divergence between these two molecules is in their safety profiles and subsequent regulatory handling.

Cyclamen Aldehyde

Cyclamen Aldehyde has been assessed by the Research Institute for Fragrance Materials (RIFM). The primary concerns identified are dermal sensitization and systemic toxicity.[16] Based on these findings, the International Fragrance Association (IFRA) has established a safe use Standard, restricting its maximum concentration in various consumer product categories.[16] For instance, the IFRA 51st Amendment limits its use to 0.95% in Category 4 products (e.g., fine fragrance).[10] It is also noted that the raw material should not contain more than 1.5% cyclamen alcohol, an impurity that can be an irritant.[4][17] Importantly, it has not been classified as a reproductive toxicant and holds a Generally Recognized as Safe (GRAS) status for use as a flavoring agent in the United States.[18]

Lilial (Butylphenyl Methylpropional)

Lilial's safety profile is far more problematic. In addition to being a known skin sensitizer, animal studies revealed it to be toxic for reproduction.[1][19][20] This led to its classification as a CMR (Carcinogenic, Mutagenic, or Reprotoxic) Category 1B substance in the European Union.[21]

Following an opinion from the Scientific Committee on Consumer Safety (SCCS) in 2019, which concluded that the aggregate exposure from the use of multiple cosmetic products containing Lilial could not be considered safe, regulatory action was swift.[1][19][22] The European Union banned the use of Lilial in all cosmetic products effective March 1, 2022.[1] The United Kingdom followed with a ban in December 2022, and other regions have enacted similar prohibitions.[23] This regulatory action has rendered Lilial obsolete for use in cosmetics and personal care, forcing a large-scale reformulation of countless products across the industry.

Experimental Protocols

Protocol: Gas Chromatography-Olfactometry (GC-O) for Odor Profile Analysis

Objective: To separate and identify the individual odor-active components of a fragrance mixture containing Cyclamen Aldehyde and Lilial and characterize their respective sensory attributes.

Methodology:

-

Sample Preparation: Prepare a 1% solution of the fragrance oil in a suitable solvent (e.g., ethanol).

-

GC-MS/O System Setup: Utilize a gas chromatograph coupled with both a mass spectrometer (MS) and an olfactometry port. The column effluent is split (typically 1:1) between the MS detector and the sniffing port.

-

Causality: The MS provides chemical identification, while the human nose at the O-port serves as a highly sensitive detector for odor character.

-

-

Injection: Inject 1 µL of the prepared sample into the GC inlet operating in splitless mode.

-

Chromatographic Separation:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-Wax, 30m x 0.25mm x 0.25µm).

-

Oven Program: Start at 50°C, hold for 2 min, ramp at 8°C/min to 250°C, and hold for 10 min.

-

Causality: This temperature program ensures separation of volatile components based on their boiling points and interaction with the stationary phase.

-

-

Olfactometry Analysis: A trained panelist sniffs the effluent from the heated transfer line of the O-port. The panelist records the time, duration, intensity, and description of each odor event detected.

-

Data Analysis: Correlate the retention times of the odor events from the olfactogram with the mass spectral data from the chromatogram to assign specific odors to Cyclamen Aldehyde, Lilial, and any impurities or degradation products.

Protocol: In Vitro Skin Sensitization – Direct Peptide Reactivity Assay (DPRA)

Objective: To assess the molecular-initiating event of skin sensitization by quantifying the reactivity of a chemical (e.g., Cyclamen Aldehyde) with model synthetic peptides.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test chemical (Cyclamen Aldehyde) in acetonitrile.

-

Prepare stock solutions of cysteine- and lysine-containing synthetic peptides in appropriate buffers.

-

Causality: Aldehydes are known electrophiles that can react with nucleophilic residues on skin proteins (modeled by cysteine and lysine), forming covalent bonds (Schiff bases with lysine, Michael adducts). This is the initiating event in sensitization.

-

-

Incubation: Mix the test chemical solution with each peptide solution in a 1:10 (cysteine) or 1:50 (lysine) molar ratio. Incubate at 25°C for 24 hours with shaking.

-

Analysis:

-

Analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.

-

Quantify the remaining concentration of the non-depleted peptide by comparing the peak area to a control sample (peptide incubated with solvent only).

-

-

Calculation and Prediction:

-

Calculate the percent peptide depletion for both cysteine and lysine.

-

Average the two depletion values.

-

Classify the sensitization potential based on the mean depletion value (e.g., Low, Moderate, or High reactivity) according to established prediction models (OECD TG 442C). A self-validating system requires running positive and negative controls to ensure the assay is performing correctly.

-

Conclusion

The cases of Cyclamen Aldehyde and Lilial serve as a compelling illustration of how subtle modifications in chemical structure can lead to profound differences in biological activity and, consequently, regulatory fate. While both are effective muguet fragrance aldehydes, the tert-butyl group in Lilial appears to confer properties that result in reproductive toxicity, a hazard not associated with the isopropyl group of Cyclamen Aldehyde. For researchers in toxicology and drug development, this comparison underscores the critical importance of structure-activity relationships and the necessity of comprehensive safety assessments that consider long-term and systemic effects beyond acute toxicity or sensitization. The prohibition of Lilial has left a significant void in the fragrance industry, driving innovation towards safer, sustainable alternatives that can replicate its unique and valued olfactory profile.

References

-

Wikipedia. Cyclamen aldehyde. [Link]

-

ScenTree. Cyclamen aldehyde (CAS N° 103-95-7). [Link]

-

Wikipedia. Lilial. [Link]

-

Laurette Cosmetics. (2023, November 3). Fragrance component "lilial" banned in the EU due to safety hazard. [Link]

-

Consumer NZ. (2026, January 15). Lilial is now banned in cosmetics, so why is it still everywhere? [Link]

-

ScenTree. Lilial® (CAS N° 80-54-6). [Link]

-

GOV.UK. (2024, October 14). OPSS issues cosmetics reminder on banned chemical. [Link]

-

Scentspiracy. Lysmal / Lilial (80-54-6) – Premium Synthetic Ingredient for Perfumery. [Link]

-

Critical Catalyst. (2023, January 16). Butylphenyl Methylpropional (Lilial) ban in cosmetics comes into force in Great Britain. [Link]

-

The Fragrance Conservatory. Cyclamen aldehyde - The Ingredient Directory. [Link]

-

Vrbková, E., Skýpala, T., & Červený, L. (2015). Cyclamen aldehyde synthesis: aldol condensation followed by hydrogenation over ruthenium catalyst. Research on Chemical Intermediates. [Link]

-

ScenTree. Lilial® (CAS N° 80-54-6). [Link]

-

ScentSeeker. Cyclamen Aldehyde. [Link]

-

Evocative Perfumes. Buy Lilial for Perfumery. [Link]

-

Evocative Perfumes. Buy Cyclamen Aldehyde for Perfumery. [Link]

-

National Institutes of Health (NIH). (2023, October 28). Toxicological investigation of lilial - PMC. [Link]

-

The Fragrance Conservatory. Lilial - The Ingredient Directory. [Link]

-

CTPA. (2022, May 9). CTPA Statement on the Legal Status of Butylphenyl Methylpropional (BMHCA, trade name 'Lilial') According to the UK Cosmetic. [Link]

-

Medic Pro Limited. Lilial Ban in the UK & EU - What you need to know. [Link]

-

Scent.vn. Cyclamen aldehyde (CAS 103-95-7): Odor profile, Properties, & IFRA compliance. [Link]

-

PCW France. (2023, February 5). CYCLAMEN ALDEHYDE. [Link]

-

SciSpace. Synthetic method for cyclamen aldehyde precursor--p-isopropyl-beta-chloro-alpha-toluene acrolein. [Link]

-

PubChem. Cyclamen aldehyde. [Link]

-

The Perfumers Apprentice. Cyclamen Aldehyde. [Link]

-

Canada.ca. (2024, February 2). Lilial and your health. [Link]

-

PubChem. Lilial. [Link]

-

Teca. Lilial - Descrizione. [Link]

-

ResearchGate. Synthesis of Lilial® by Friedel–Crafts alkylation of 2-methyl-3-phenyl propanol. [Link]

-

LUSH. Butylphenyl Methylpropional. [Link]

-

The Good Scents Company. cyclamen aldehyde, 103-95-7. [Link]

-

IFRA. (2022, February 10). Amendment 49 STAND Cyclamen aldehyde. [Link]

Sources

- 1. Lilial - Wikipedia [en.wikipedia.org]

- 2. CAS 103-95-7: Cyclamen aldehyde | CymitQuimica [cymitquimica.com]

- 3. Cyclamen aldehyde - Wikipedia [en.wikipedia.org]

- 4. ScenTree - Cyclamen aldehyde (CAS N° 103-95-7) [scentree.co]

- 5. ScenTree - Lilial® (CAS N° 80-54-6) [scentree.co]

- 6. directpcw.com [directpcw.com]

- 7. Lysmal / Lilial (80-54-6) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 8. Lilial | C14H20O | CID 228987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. fraterworks.com [fraterworks.com]

- 11. Perfumers Apprentice - Cyclamen Aldehyde ** [shop.perfumersapprentice.com]

- 12. Buy Cyclamen Aldehyde for Perfumery - Evocative Perfumes [evocativeperfumes.com]

- 13. fraterworks.com [fraterworks.com]

- 14. Buy Lilial for Perfumery - Evocative Perfumes [evocativeperfumes.com]

- 15. pellwall.com [pellwall.com]

- 16. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 17. scent.vn [scent.vn]

- 18. Cyclamen aldehyde | C13H18O | CID 517827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Fragrance component "lilial" banned in the EU due to safety hazard | Laurette Cosmetics [laurettecosmetics.com]

- 20. consumer.org.nz [consumer.org.nz]

- 21. ctpa.org.uk [ctpa.org.uk]

- 22. lush.in [lush.in]

- 23. gov.uk [gov.uk]

Methodological & Application

Application Note: Catalytic Hydrogenation Protocols for 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde

Executive Summary

The molecule (CAS 51367-69-2)[1] is a highly valued saturated cycloaliphatic building block. It is synthesized via the exhaustive ring hydrogenation of (2-methyl-3-(4-isopropylphenyl)propanal)[2]. Achieving chemoselective arene reduction while preserving the highly reactive aliphatic aldehyde is a classic challenge in synthetic and fragrance chemistry. This application note details two field-proven protocols designed for researchers and drug development professionals: a direct kinetically-controlled route utilizing Rh/Al₂O₃, and a high-fidelity, self-validating thermodynamic route using Ru/C[3].

Mechanistic Causality & Catalyst Selection

The thermodynamic barrier for hydrogenating a 1,4-disubstituted benzene ring dictates the use of elevated hydrogen pressures (typically 60–150 bar) and temperatures[4]. Under these harsh conditions, standard catalysts like Palladium on Carbon (Pd/C) fail to provide chemoselectivity, leading to rapid carbonyl reduction and the formation of undesired [5].

-

Rhodium (Rh/Al₂O₃) – Kinetic Control: Rhodium is uniquely capable of hydrogenating aromatic rings at lower temperatures (e.g., 80 °C) compared to Ruthenium. By operating at the lower temperature threshold of arene reduction, the kinetic rate of aldehyde reduction is significantly suppressed, allowing for direct chemoselective synthesis.

-

Ruthenium (Ru/C) & Acetal Protection – Thermodynamic Control: Ruthenium is the industrial standard for robust [3]. However, to completely eliminate the risk of over-reduction, the aldehyde must be temporarily converted into a 1,3-dioxolane acetal. This transforms the reactive carbonyl into an inert ether, creating a thermodynamic sink that allows for aggressive hydrogenation (100 bar, 120 °C) with zero risk of alcohol formation.

-